Diclofenac Epolamine

Beschreibung

Eigenschaften

IUPAC Name |

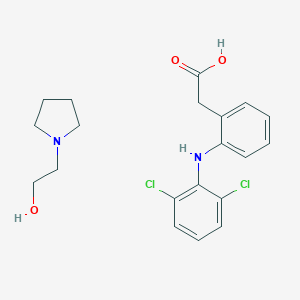

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCERVXIINVUMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152531 | |

| Record name | Diclofenac epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119623-66-4 | |

| Record name | Diclofenac epolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119623-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac epolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC EPOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

diclofenac epolamine chemical properties and synthesis

An In-depth Technical Guide to Diclofenac Epolamine: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a non-steroidal anti-inflammatory drug (NSAID). The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

This compound (DHEP), also known as diclofenac hydroxyethylpyrrolidine, is a salt form of diclofenac.[1] This formulation enhances the drug's water solubility and properties for cutaneous absorption compared to other forms of diclofenac.[2] As an NSAID, it functions as an anti-inflammatory, analgesic, and antipyretic agent.[1][3]

The key chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(2,6-dichlorophenyl)amino]-benzeneacetic acid, compd. with 1-pyrrolidineethanol | [4] |

| Synonyms | DHEP, DIEP, diclofenac hydroxyethylpyrrolidine | [1][3] |

| CAS Number | 119623-66-4 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₄Cl₂N₂O₃ | [3][5] |

| Molecular Weight | 411.32 g/mol | [1][3] |

| Physical Form | Solid | [3][4] |

| Purity | ≥98% - 99.56% | [3][4] |

| Solubility | DMSO: ≥10 mg/mL (Soluble) Ethanol: ≥10 mg/mL (Soluble) Water: 82 mg/mL PBS (pH 7.2): 1-10 mg/mL (Sparingly soluble) | [1][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 1-(2,6-dichlorophenyl)-2-indolinone. The following protocol is based on established patent literature.[6][7]

Experimental Protocol

Step A: Formation of Diclofenac Salt

-

React 1-(2,6-dichlorophenyl)-2-indolinone with a base, specifically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous solvent such as water.

-

To enhance the reaction, a reducing agent from the sulfite family, preferably sodium hydrosulfite, can be added.

-

This step yields the sodium or potassium salt of diclofenac.[6][7]

Step B: Dissolution

-

Dissolve the resulting sodium or potassium diclofenac salt in a solvent mixture.

-

This mixture consists of water and an organic solvent. Suitable organic solvents include ethyl acetate, methyl isobutyl ketone, toluene, isobutyl acetate, n-butyl acetate, n-propyl acetate, or isopropyl acetate.[6][7]

Step C: Acidification and Phase Separation

-

Add a strong acid to the solution to protonate the diclofenac salt, thereby forming diclofenac acid.

-

Following acidification, the aqueous phase is removed, leaving the diclofenac acid in the organic phase.[6][7]

Step D: Anhydrification

-

The remaining organic phase containing the diclofenac acid is subjected to an anhydrification process to remove any residual water.[6][7]

Step E: Final Salt Formation

-

Add 1-(2-hydroxyethyl)-pyrrolidine to the anhydrous organic solution containing diclofenac acid.

-

This reaction between the acid (diclofenac) and the base (1-(2-hydroxyethyl)-pyrrolidine) forms the final product, this compound salt.[6][7] An alternative method involves reacting diclofenac acid directly with N-(2-hydroxyethyl)pyrrolidine in ethyl acetate to obtain the anhydrate form.[6]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[8][9] By blocking COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8][10] Beyond COX inhibition, research suggests diclofenac may also influence other pathways, including activating AMPK-dependent signaling, reducing the expression of cell cycle protein cyclin D1, and activating the nitric oxide-cGMP antinociceptive pathway.[10][11]

Caption: this compound's primary signaling pathway.

Analytical Workflow for Quality Control

The quantification of diclofenac in pharmaceutical dosage forms is crucial for quality control. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common analytical methods.[12][13] A typical workflow for analyzing diclofenac content in tablets is outlined below.

Sample Preparation and Analysis Protocol

-

Sample Collection: A set number of tablets (e.g., twenty) are weighed to determine their mean weight and then finely powdered.[13]

-

Extraction: A precise weight of the tablet powder, equivalent to a known amount of diclofenac sodium, is transferred to a volumetric flask.[13]

-

Dissolution: A suitable solvent, such as methanol, is added to the flask. The mixture is then sonicated for approximately 30 minutes to ensure complete dissolution of the active ingredient.[13]

-

Separation: The resulting solution is centrifuged (e.g., at 3000 rpm for 5 minutes) to separate the insoluble excipients from the supernatant containing the dissolved diclofenac.[13]

-

Analysis: The supernatant is collected and analyzed using a validated method like HPLC or GC to determine the precise concentration of diclofenac.[12][13]

Caption: General experimental workflow for diclofenac analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | 119623-66-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C20H24Cl2N2O3 | CID 114753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2010069397A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Landscape of Diclofenac Epolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in pain and inflammation management for decades. The epolamine salt of diclofenac, in particular, has garnered significant attention for its enhanced physicochemical properties, leading to improved topical delivery and a favorable safety profile. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and therapeutic activity of diclofenac epolamine. It delves into its pharmacodynamic and pharmacokinetic profiles, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide explores the intricate signaling pathways influenced by diclofenac and presents a comparative analysis with other common diclofenac salts, offering valuable insights for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is the salt formed between the acidic NSAID, diclofenac, and the organic base, N-(2-hydroxyethyl)pyrrolidine (epolamine). The chemical structure of diclofenac is 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid.[1] The addition of the epolamine moiety enhances the solubility of diclofenac in both aqueous and lipid environments.[2] This amphiphilic nature is a key factor in its improved skin permeation compared to other salt forms like sodium or potassium diclofenac.[2][3] The molecular formula of this compound is C20H24Cl2N2O3, and its molecular weight is 411.3 g/mol .[4]

Table 1: Physicochemical Properties of Diclofenac Salts

| Property | This compound | Diclofenac Sodium | Diclofenac Potassium | Diclofenac Acid |

| Molecular Formula | C20H24Cl2N2O3 | C14H10Cl2NNaO2 | C14H10Cl2KNO2 | C14H11Cl2NO2 |

| Molecular Weight ( g/mol ) | 411.3 | 318.13 | 334.24 | 296.15 |

| Solubility in Simulated Salivary Fluid (mg/mL) | 22.24[5] | 11.90[5] | 17.56[5] | 0.20[5] |

| n-Octanol/Water Partition Coefficient | 8 at pH 8.5[4] | 13 at pH 7.4[6] | - | - |

Mechanism of Action and Pharmacodynamics

The primary mechanism of action of diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[7][8][9] Prostaglandins are key mediators of inflammation, pain, and fever. Diclofenac inhibits both COX-1 and COX-2 isoforms.[10][11] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[12] The inhibitory activity of diclofenac against these isoforms is a critical aspect of its therapeutic effect and its side-effect profile.

Beyond COX inhibition, diclofenac has been shown to have other potential mechanisms of action that may contribute to its high potency.[7] These include the inhibition of the lipoxygenase pathway, which reduces the formation of pro-inflammatory leukotrienes, and the inhibition of phospholipase A2, the enzyme that releases arachidonic acid from cell membranes.[7][8][9][13][14] However, some studies suggest that the effect on the lipoxygenase pathway may be indirect, resulting from a reduction in the availability of the substrate, arachidonic acid.[8][9]

Figure 1: Diclofenac's primary and potential secondary mechanisms of action in the arachidonic acid cascade.

Table 2: In Vitro COX Inhibition by Diclofenac

| Study Reference | Enzyme Source | Assay Method | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1/COX-2 Ratio |

| Blanco et al. (2001)[10] | Human Articular Chondrocytes | Enzyme Immunoassay (PGE2) | 0.611 | 0.63 | 0.97 |

| Kato et al. (2001)[11][15] | Human Peripheral Monocytes | - | 0.076 | 0.026 | 2.9 |

| Chan et al. (1999)[16] | Human Whole Blood | - | - | 0.53 | 3 (Selectivity Ratio) |

Pharmacokinetics of Topical this compound

The topical administration of this compound, particularly via a patch formulation, is designed to deliver the drug directly to the site of pain and inflammation, thereby minimizing systemic exposure and associated side effects.[17] The epolamine salt's enhanced solubility and potential surfactant-like properties facilitate its penetration through the stratum corneum.[2]

Table 3: Pharmacokinetic Parameters of Topical this compound Patch

| Parameter | Value | Unit | Study Population | Reference |

| Cmax (single dose) | 0.81 ± 0.11 | ng/mL | Healthy Volunteers | [18] |

| Tmax (single dose) | 10 - 20 | hours | Healthy Volunteers | [4] |

| Cmax (steady state) | 1.55 (after 4 days, twice daily) | ng/mL | Healthy Volunteers | [17] |

| Trough Plasma Concentration (after 8th dose) | 1.72 ± 0.32 | ng/mL | Healthy Volunteers | [18] |

| Plasma Half-life (after patch application) | 9 - 12 | hours | Healthy Volunteers | [19] |

| Systemic Bioavailability (vs. oral) | ~1 | % | Healthy Volunteers | [19] |

The pharmacokinetic profile of the this compound patch demonstrates low systemic absorption, with plasma concentrations significantly lower than those achieved with oral administration.[17][18] The extended Tmax and longer apparent plasma half-life compared to oral diclofenac suggest that the skin acts as a reservoir, providing sustained local drug delivery.[19]

Clinical Efficacy and Safety

Clinical studies have demonstrated the efficacy of the this compound topical patch in the treatment of acute pain due to minor soft tissue injuries, such as sprains and contusions.[1][20][21]

Table 4: Summary of Clinical Efficacy Data for this compound Patch in Acute Pain

| Study Outcome | This compound Patch | Placebo Patch | p-value | Reference |

| Pain Reduction at 3 hours | Superior to placebo | - | <0.05 | [19] |

| Number Needed to Treat (NNT) for Clinical Success | 4.7 (95% CI 3.7-6.5) | - | - | [21] |

The topical application of this compound is generally well-tolerated. The most common adverse events are application site reactions, such as mild skin irritation.[21] The low systemic exposure minimizes the risk of gastrointestinal and cardiovascular adverse events commonly associated with oral NSAIDs.[17][19]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of diclofenac on COX-1 and COX-2 enzymes.

Methodology (based on colorimetric and LC-MS-MS methods): [12][22][23][24]

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing a cofactor (e.g., hematin) and an activator (e.g., L-epinephrine) is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of diclofenac (or a vehicle control) at a specified temperature (e.g., 37°C) for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandin Production:

-

Colorimetric Method: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) at a specific wavelength (e.g., 590 nm).

-

LC-MS-MS Method: The reaction is quenched, and the amount of a specific prostaglandin product (e.g., PGE2) is quantified using liquid chromatography-tandem mass spectrometry.

-

-

Data Analysis: The percentage of inhibition at each diclofenac concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: General workflow for an in vitro COX inhibition assay.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of diclofenac from a topical formulation through the skin.

Methodology (based on Franz diffusion cell technique): [25][26][27][28][29][30][31][32][33]

-

Skin Preparation: Excised human or animal (e.g., porcine) skin is prepared and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Apparatus Setup: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a physiological temperature (e.g., 37°C). The receptor medium is continuously stirred.

-

Formulation Application: A precise amount of the this compound formulation is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

-

Quantification: The concentration of diclofenac in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The cumulative amount of diclofenac permeated per unit area is plotted against time. The steady-state flux (Jss) and the lag time (tL) are calculated from the linear portion of the curve.

Figure 3: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Conclusion

This compound represents a significant advancement in the topical delivery of a well-established NSAID. Its unique molecular structure confers advantageous physicochemical properties that translate into enhanced skin permeation and localized drug delivery. The primary mechanism of action via COX inhibition, potentially supplemented by effects on other inflammatory pathways, provides potent anti-inflammatory and analgesic effects. The pharmacokinetic profile of the topical patch formulation is characterized by low systemic exposure, which underpins its favorable safety profile. The presented quantitative data and experimental methodologies provide a solid framework for further research and development in the field of topical pain management. This in-depth technical guide serves as a valuable resource for scientists and clinicians seeking a comprehensive understanding of the molecular and clinical attributes of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Flector® Patch (this compound topical patch) 1.3% [dailymed.nlm.nih.gov]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. A comparison of gastrointestinal permeability induced by diclofenac-phospholipid complex with diclofenac acid and its sodium salt [sites.ualberta.ca]

- 7. Diclofenac - Wikipedia [en.wikipedia.org]

- 8. Effect of diclofenac sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of diclofenac sodium on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific binding of non-steroidal anti-inflammatory drugs (NSAIDs) to phospholipase A2: structure of the complex formed between phospholipase A2 and diclofenac at 2.7 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pedworld.ch [pedworld.ch]

- 16. researchgate.net [researchgate.net]

- 17. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of Transdermal Etofenamate and Diclofenac in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound (Flector) patch: evidence for topical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Topical NSAIDs for acute pain in adults. | Semantic Scholar [semanticscholar.org]

- 21. Systematic review of topical diclofenac for the treatment of acute and chronic musculoskeletal pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academicjournals.org [academicjournals.org]

- 24. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Scholars@Duke publication: Comparison of skin permeability for three diclofenac topical formulations: an in vitro study. [scholars.duke.edu]

- 27. mdpi.com [mdpi.com]

- 28. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Skin Permeation Test (Franz Cell Technique) | Nawah Scientific [nawah-scientific.com]

- 31. researchgate.net [researchgate.net]

- 32. research.monash.edu [research.monash.edu]

- 33. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Diclofenac Epolamine's Cyclooxygenase (COX) Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a widely utilized nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of the COX inhibition profile of the active moiety, diclofenac, with a focus on its epolamine salt formulation. Diclofenac is a non-selective COX inhibitor, targeting both COX-1 and COX-2 isoforms, albeit with a noted preferential inhibition of COX-2.[1][2][3] This document collates quantitative inhibition data, details common experimental methodologies for assessing COX inhibition, and presents visual representations of the underlying biochemical pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Introduction to Diclofenac and Cyclooxygenase Inhibition

Diclofenac is a potent NSAID belonging to the phenylacetic acid class, possessing analgesic, anti-inflammatory, and antipyretic properties.[4] Its primary mechanism of action is the inhibition of prostaglandin synthesis by blocking the activity of cyclooxygenase enzymes.[1][4] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1]

The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1][5] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.

Diclofenac epolamine is a salt form of diclofenac that enhances the drug's solubility and permeability, particularly in topical formulations.[1] The COX inhibition profile is determined by the active diclofenac molecule. While not classified as a selective COX-2 inhibitor, diclofenac demonstrates a preferential inhibition of COX-2 over COX-1, with a selectivity profile that has been compared to that of celecoxib in some studies.[3][4]

Quantitative COX Inhibition Data

The inhibitory potency of diclofenac against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 is often used to express the selectivity of an NSAID.

| Enzyme Isoform | Assay Type | IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference Compound |

| COX-1 | Human Whole Blood Assay | 0.44 | 2.2 | Celecoxib (SI: 30) |

| COX-2 | Human Whole Blood Assay | 0.20 | Rofecoxib (SI: 35) | |

| COX-1 | Purified Ovine Enzyme | 1.2 | 3.1 | |

| COX-2 | Purified Ovine Enzyme | 0.38 | ||

| COX-1 | Recombinant Human Enzyme | 0.1 | 5.0 | |

| COX-2 | Recombinant Human Enzyme | 0.02 |

Note: IC50 values can vary depending on the specific experimental conditions and the source of the enzymes. The data presented is a synthesis from multiple literature sources. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Experimental Protocols for Determining COX Inhibition

The assessment of COX inhibition by NSAIDs like diclofenac is commonly performed using in vitro assays. The two most prevalent methods are the human whole blood assay and purified enzyme assays.

Human Whole Blood Assay

The human whole blood assay is considered a physiologically relevant model as it accounts for drug binding to plasma proteins.[6]

Objective: To determine the IC50 of diclofenac for COX-1 and COX-2 in a whole blood matrix.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Activity Measurement (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of diclofenac or vehicle control.

-

Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production via COX-1 activity.

-

The reaction is stopped, and serum is separated by centrifugation.

-

The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Activity Measurement (Prostaglandin E2 Production):

-

Aliquots of whole blood are pre-incubated with a selective COX-1 inhibitor (e.g., low-dose aspirin) to block COX-1 activity.

-

Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.

-

The blood is then incubated with various concentrations of diclofenac or vehicle control at 37°C for a prolonged period (e.g., 24 hours).

-

Plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2) levels, a primary product of COX-2 activity, are measured in the plasma using ELISA.

-

-

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each diclofenac concentration. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Purified Enzyme Assay

This assay utilizes purified or recombinant COX-1 and COX-2 enzymes, allowing for a more direct assessment of enzyme inhibition without the complexities of a cellular environment.

Objective: To determine the IC50 of diclofenac for purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine or recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture Preparation: A reaction buffer containing co-factors such as hematin and a reducing agent (e.g., epinephrine) is prepared.

-

Inhibition Assay:

-

The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of diclofenac or vehicle control in the reaction buffer at a specified temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a defined period.

-

-

Detection of Prostaglandin Production: The amount of prostaglandin produced (commonly PGE2) is quantified. This can be done using various methods, including:

-

ELISA: A competitive immunoassay to measure PGE2 concentration.

-

Chromatography (LC-MS/MS): Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for quantifying prostaglandins.[7]

-

Oxygen Consumption: Measuring the consumption of oxygen during the cyclooxygenase reaction using an oxygen electrode.

-

-

Data Analysis: Similar to the whole blood assay, the percentage of enzyme inhibition is calculated for each diclofenac concentration, and the IC50 value is determined from the dose-response curve.

Visualization of Pathways and Workflows

Signaling Pathway of COX Inhibition by Diclofenac

Caption: Diclofenac inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Human Whole Blood Assay

Caption: Workflow for determining COX-1 and COX-2 inhibition using the whole blood assay.

Conclusion

This compound, through its active diclofenac moiety, is a potent inhibitor of both COX-1 and COX-2 enzymes. The available data consistently demonstrates a preferential, though not selective, inhibition of COX-2. This inhibition profile underlies its efficacy as an anti-inflammatory and analgesic agent. The choice of experimental assay, such as the human whole blood assay or purified enzyme assays, is critical for obtaining reliable and physiologically relevant data on its inhibitory activity. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the study and development of NSAIDs.

References

- 1. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Topical Diclofenac Epolamine Patches: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of topical diclofenac epolamine patches. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Introduction

Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1][2] The topical administration of diclofenac via an epolamine salt patch formulation offers the advantage of localized drug delivery to the target tissue, thereby minimizing systemic exposure and the associated risks of adverse effects commonly seen with oral administration.[3][4][5][6][7] This guide delves into the absorption, distribution, metabolism, and excretion (ADME) profile of diclofenac when delivered through this topical system.

Pharmacokinetic Profile: Absorption

The this compound patch is designed for topical action, meaning it is intended to penetrate the skin and underlying tissues without significant entry into the systemic circulation.[8] Upon application, diclofenac is released from the patch and permeates the stratum corneum to reach the underlying musculoskeletal soft tissues.[3]

Systemic Absorption and Bioavailability

Systemic absorption of diclofenac from the epolamine patch is very low. Studies have shown that the systemic bioavailability of the this compound patch is approximately 1% compared to oral intake.[8][9] Peak plasma concentrations (Cmax) following patch application are significantly lower, generally ranging from 0.2% to 8.0% of those observed after oral dosing.[3][10]

Following a single application of the Flector® Patch (this compound 1.3%), peak plasma concentrations of diclofenac were observed between 10 to 20 hours, with a range of 0.7 to 6 ng/mL.[11] After five days of twice-daily application, plasma concentrations ranged from 1.3 to 8.8 ng/mL.[11] Steady-state plasma concentrations are typically reached within three days of twice-daily application and are in the order of 1-3 ng/mL.[8][9]

Moderate exercise does not appear to have a clinically relevant impact on the systemic absorption of diclofenac from the patch.[11][12]

Distribution

Plasma Protein Binding

Diclofenac is highly bound to human serum albumin, with an affinity greater than 99%.[11][12]

Tissue Distribution

A key feature of the topical this compound patch is its ability to achieve high local tissue concentrations at the site of application with minimal systemic distribution.[3][4][5][6] The skin acts as a reservoir, allowing for sustained release of diclofenac into the underlying tissues.[3][8]

In a study using Yorkshire-Landrace pigs, dermal patch application resulted in high concentrations of diclofenac in the treated skin and the immediate underlying muscle tissue.[3][5][6] In contrast, diclofenac concentrations in the skin and muscles on the untreated, contralateral side were low.[3][4][5][6] Notably, the concentration of diclofenac in the muscle beneath the patch was found to be significantly higher after topical application compared to oral administration.[13][14] However, concentrations in the synovial membrane and fluid were lower with topical application compared to oral administration.[13]

Metabolism

Diclofenac undergoes metabolism primarily through hydroxylation and subsequent glucuronidation or sulfation.[12][15] Five main metabolites have been identified in human plasma and urine: 4'-hydroxy-, 5-hydroxy-, 3'-hydroxy-, 4',5-dihydroxy-, and 3'-hydroxy-4'-methoxy diclofenac.[12]

The major metabolite, 4'-hydroxy-diclofenac, which has very weak pharmacological activity, is primarily formed by the cytochrome P450 enzyme CYP2C9.[12][14][15] Other enzymes involved in diclofenac metabolism include UGT2B7 for acylglucuronidation and CYP2C8 for oxidation.[12] CYP3A4 is responsible for the formation of the minor metabolites, 5-hydroxy- and 3'-hydroxy-diclofenac.[12]

Excretion

The elimination of diclofenac and its metabolites occurs through both urinary and biliary excretion.[11][12] The conjugates of the metabolites, primarily glucuronide and sulfate conjugates, are the main forms excreted.[11][12][16] Very little unchanged diclofenac is excreted in the urine.[12] The apparent plasma elimination half-life of diclofenac after application of the patch is approximately 9-12 hours, which is significantly longer than the 1-2 hour half-life observed after oral administration, suggesting a depot effect in the tissue.[8][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of the topical this compound patch from various studies.

Table 1: Plasma Pharmacokinetic Parameters of this compound Patch in Humans

| Parameter | Value | Study Conditions |

| Cmax (single dose) | 0.7 - 6 ng/mL | Single patch application on the upper inner arm.[11] |

| Tmax (single dose) | 10 - 20 hours | Single patch application on the upper inner arm.[11] |

| Cmax (multiple doses) | 1.3 - 8.8 ng/mL | Twice-daily patch application for five days.[11] |

| Cmax (steady state) | 1 - 3 ng/mL | Twice-daily patch application for at least three days.[8][9] |

| Cmax (with exercise) | 2.7 - 7.2 ng/mL | Moderate cycling for 20 min/h for 12 h.[11][12] |

| Apparent Plasma Half-life | 9 - 12 hours | After patch application.[8][9] |

| Systemic Bioavailability | ~1% | Compared to oral intake.[8][9] |

Table 2: Comparison of Diclofenac Concentrations in Plasma and Tissue (Topical Patch vs. Oral Administration) in an Animal Model (Yorkshire-Landrace Pigs)

| Parameter | Topical Patch | Oral Administration (50 mg) |

| Plasma Cmax | 3.5 ng/mL | 9640 ng/mL[3][5][6] |

| Treated Muscle Cmax | 879 ng/mL | 1160 ng/mL[3][4] |

| Plasma Tmax | 5.3 hours | 2 hours[3] |

| Treated Muscle Tmax | 6.7 hours | 2 hours[3] |

| Treated Skin Tmax | 5.2 hours | 3.3 hours[3] |

Experimental Protocols

The determination of diclofenac concentrations in biological matrices is crucial for pharmacokinetic studies. A commonly employed and highly sensitive method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .[3][5][6]

General Protocol for Diclofenac Quantification in Plasma and Tissue

A validated UPLC-MS/MS method is typically used for the analysis of diclofenac in plasma, skin, and muscle samples.[3][5][6]

Sample Preparation:

-

Plasma: Protein precipitation is a common first step, followed by centrifugation to separate the supernatant.

-

Tissue (Skin and Muscle): Homogenization of the tissue samples is required, followed by an extraction procedure, often liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the complex matrix.

-

An internal standard (e.g., a deuterated form of diclofenac) is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: Separation is achieved on a reverse-phase UPLC column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This involves selecting a specific precursor ion for diclofenac and its internal standard and then monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.

In Vitro Skin Permeation Studies:

-

Franz Diffusion Cell System: This is a standard method to evaluate the in vitro permeation of topical formulations.[2][17][18] Pig skin is often used as a model for human skin.[2][17][18]

-

The patch is applied to the epidermal side of the skin, which is mounted between the donor and receptor chambers of the Franz cell.[17]

-

The receptor chamber is filled with a suitable medium, and samples are withdrawn at predetermined time points for analysis by a validated analytical method like HPLC with UV detection.[17]

Visualizations

Pharmacokinetic Pathway of Topical this compound

Caption: Pharmacokinetic pathway of topical this compound.

Experimental Workflow for Diclofenac Quantification

Caption: Experimental workflow for diclofenac quantification.

Metabolic Pathway of Diclofenac

Caption: Metabolic pathway of diclofenac.

Conclusion

The topical this compound patch provides effective local delivery of diclofenac to the site of pain and inflammation with minimal systemic exposure. Its pharmacokinetic profile is characterized by low plasma concentrations, high tissue penetration at the application site, and a prolonged apparent plasma half-life indicative of a tissue reservoir effect. The metabolism of diclofenac from the patch follows the same pathways as oral diclofenac, primarily through hydroxylation and conjugation. This favorable pharmacokinetic profile supports the clinical use of the this compound patch as a safe and effective treatment option for localized musculoskeletal conditions, reducing the risk of systemic side effects associated with oral NSAID therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. dovepress.com [dovepress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound (Flector) patch: evidence for topical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Randomized clinical comparisons of diclofenac concentration in the soft tissues and blood plasma between topical and oral applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

- 15. ClinPGx [clinpgx.org]

- 16. In Vivo Bioavailability and Metabolism of Topical Diclofenac Lotion in Human Volunteers - ProQuest [proquest.com]

- 17. Comparison of skin permeability for three diclofenac topical formulations: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preclinical Profile of Diclofenac Epolamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclofenac epolamine, a nonsteroidal anti-inflammatory drug (NSAID), is the salt of diclofenac and N-(2-hydroxyethyl)pyrrolidine. This formulation enhances the aqueous solubility and membrane permeability of diclofenac, making it particularly suitable for topical delivery. This technical guide provides a comprehensive overview of the preclinical animal studies on this compound, focusing on its pharmacodynamics, pharmacokinetics, and toxicology. The information is curated to support researchers, scientists, and drug development professionals in their understanding and further investigation of this compound. While extensive clinical data exists, this document specifically collates available preclinical animal data to delineate its foundational pharmacological properties.

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

Cyclooxygenase (COX) Inhibition

Diclofenac is a potent inhibitor of both COX-1 and COX-2 isoforms.[1] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal toxicity. Prostaglandins are key mediators in sensitizing afferent nerves and potentiating the action of other inflammatory mediators like bradykinin in animal models of pain.[1] By reducing prostaglandin levels in peripheral tissues, this compound mitigates inflammation and pain.

Pharmacokinetic Profile in Animal Models

A key study in Yorkshire-Landrace pigs compared the pharmacokinetic profile of a 1.3% this compound topical patch with a 50 mg oral dose of diclofenac sodium.[2][3] This animal model is considered relevant due to the similarities between porcine and human skin.[2]

Data Presentation

| Parameter | Dermal Patch (this compound) | Oral (50 mg Diclofenac Sodium) | Animal Model | Reference |

| Plasma Cmax | 3.5 ng/mL | 9640 ± 906 ng/mL | Yorkshire-Landrace Pigs | [2][3] |

| Plasma Tmax | 5.3 hours | 2 hours | Yorkshire-Landrace Pigs | [2] |

| Plasma AUC (0-11.5h) | Not Reported | 46,000 ± 4817 ng·h/mL | Yorkshire-Landrace Pigs | [2] |

| Treated Muscle Cmax | 879 ng/g | 1160 ng/g | Yorkshire-Landrace Pigs | [3] |

| Treated Muscle Tmax | 6.7 hours | 2 hours | Yorkshire-Landrace Pigs | [2] |

| Treated Skin Cmax | Not Reported | Not Reported | Yorkshire-Landrace Pigs | |

| Treated Skin Tmax | 5.2 hours | 3.3 hours | Yorkshire-Landrace Pigs | [2] |

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.

Experimental Protocols

Pharmacokinetic Study in Yorkshire-Landrace Pigs [2][3]

-

Animal Model: Twelve adult female Yorkshire-Landrace pigs.

-

Experimental Design: Randomized, parallel-group design.

-

Treatment Groups:

-

Group 1: Single application of a 1.3% this compound topical patch (10 cm x 14 cm).

-

Group 2: Single 50 mg oral dose of diclofenac sodium.

-

-

Sample Collection: Blood, skin, and underlying muscle tissue samples were collected at timed intervals up to 11.5 hours post-administration.

-

Analytical Method: Diclofenac concentrations were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

Preclinical Efficacy in Animal Models

Detailed preclinical efficacy studies specifically investigating this compound in common animal models of pain and inflammation are not extensively available in the public domain. However, numerous studies have utilized other salts of diclofenac (e.g., sodium, diethylamine) as a reference compound, demonstrating the general anti-inflammatory and analgesic properties of the diclofenac molecule in these models.

While specific quantitative data for this compound is lacking, the established efficacy of other topical diclofenac formulations in these models provides a strong rationale for its therapeutic potential.

Toxicology Profile

Preclinical toxicology studies have been conducted to support the safety of this compound.

Repeat-Dose Toxicology

-

Rat: 4-week and 13-week oral toxicology studies were conducted.[4]

-

Dog: A 13-week oral toxicology study was performed.[4]

-

Findings: The observed toxicity was consistent with the known effects of NSAIDs, primarily gastrointestinal toxicity.[4] Repeat-dose dermal toxicology studies were not submitted for the initial approval due to extensive clinical experience in Europe.[4]

Genotoxicity

This compound was evaluated in a battery of genotoxicity assays and was found to be neither mutagenic nor clastogenic.[4] The assays included:

-

Ames test (in Salmonella typhimurium)[4]

-

In vitro mutagenicity in Chinese hamster V79 cells[4]

-

In vitro chromosome aberration in human lymphocytes[4]

-

In vivo micronucleus assay in rats[4]

Carcinogenicity

Long-term carcinogenicity studies with this compound have not been performed.

Reproductive and Developmental Toxicology

Oral administration of this compound was evaluated in rats and rabbits.

| Species | Study Type | Findings | Reference |

| Rat | Fertility and Early Embryonic Development | No significant effects on fertility parameters. | [4] |

| Rat | Embryo-fetal Development | Evidence of embryotoxicity (increased resorption of embryos) at doses that did not produce maternal toxicity. No clear evidence of teratogenicity. | [4] |

| Rabbit | Embryo-fetal Development | Evidence of embryotoxicity (increased late resorptions) at doses that did not produce maternal toxicity. No evidence of teratogenicity. | [4] |

Conclusion

The preclinical data for this compound demonstrate a well-characterized mechanism of action consistent with other NSAIDs, primarily through the inhibition of COX enzymes. Pharmacokinetic studies in a relevant animal model highlight the key feature of its topical formulation: low systemic absorption with effective local tissue penetration. The toxicology profile is in line with the known effects of diclofenac. While specific preclinical efficacy data for the epolamine salt in standard animal models of pain and inflammation are limited in publicly available literature, the extensive clinical experience and the established efficacy of the diclofenac molecule provide a strong basis for its therapeutic use. Further preclinical research focusing on efficacy in validated animal models could provide deeper insights into the specific advantages of the epolamine salt formulation.

References

A Technical Guide to the Anti-inflammatory and Analgesic Properties of Diclofenac Epolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac epolamine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant efficacy in the management of acute pain and inflammation. This technical guide provides an in-depth analysis of its core pharmacological properties. The primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which is crucial in the prostaglandin synthesis pathway. The epolamine salt formulation enhances the aqueous solubility and transdermal penetration of diclofenac, making it particularly suitable for topical delivery systems like the 1.3% patch. This localized administration allows for high tissue concentrations at the target site while minimizing systemic exposure, thereby reducing the risk of adverse effects commonly associated with oral NSAIDs. This document synthesizes data from key clinical and preclinical studies, presenting quantitative efficacy and pharmacokinetic data in structured tables and illustrating core mechanisms and experimental designs through detailed diagrams.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[1][2] As a phenylacetic acid derivative, it is a potent inhibitor of both COX-1 and COX-2 isoenzymes.[][4] While considered a traditional NSAID, some evidence suggests it has a preferential, though not selective, inhibitory action on COX-2, comparable to celecoxib.[5][6][7]

The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins (PGs), such as PGE2, prostacyclins, and thromboxanes.[1][][4] These lipid compounds are critical mediators of inflammation, pain, and fever.[1] By reducing their synthesis, diclofenac alleviates inflammatory symptoms and provides analgesia.[1]

Beyond COX inhibition, other mechanisms may contribute to diclofenac's effects. Evidence suggests it may influence the L-arginine nitric oxide-cGMP pathway, reduce levels of the pro-inflammatory neuropeptide Substance P in synovial fluid, and inhibit lipoxygenase pathways, thereby reducing the formation of leukotrienes.[8][9]

The epolamine salt of diclofenac significantly improves its solubility in both aqueous and lipid environments.[10] This property enhances its ability to penetrate the stratum corneum of the skin, facilitating effective delivery to underlying tissues when administered via a topical patch.[1][2] This localized delivery mechanism is designed to achieve therapeutic concentrations at the site of injury while keeping plasma concentrations low, thus mitigating systemic side effects.[1][11]

Pharmacokinetics of Topical Administration

The this compound topical patch 1.3% is engineered to deliver the active drug directly to the site of pain and inflammation, thereby limiting systemic exposure.[11] Following topical application, diclofenac is absorbed through the skin and accumulates in the underlying tissues, including muscles and synovial fluid.[8][12]

Studies comparing the topical patch to oral diclofenac formulations have highlighted the significant difference in systemic absorption. The peak plasma concentrations (Cmax) after topical application are a small fraction (less than 1-2%) of those achieved with oral administration.[13][14] This localized action reduces the risk of systemic adverse events, particularly gastrointestinal issues, which are a known concern with oral NSAIDs.[1][15] The epolamine salt's detergent-like properties facilitate this enhanced epidermal penetration.[10]

| Parameter | Topical Patch (1.3%) | Oral Formulation (50 mg) | Reference |

| Peak Plasma Conc. (Cmax) | ~1.55 - 3.6 ng/mL | ~9640 ng/mL | [13][16][17] |

| Bioavailability (Systemic) | ~1% | ~60% (post first-pass) | [4][14][18] |

| Tissue Concentration (Muscle) | 879 ng/mL (beneath patch) | 1160 ng/mL | [16] |

| Half-life (t½) | ~12 hours (apparent) | ~1.2 - 2.0 hours | [5] |

| Table 1: Comparative Pharmacokinetic Parameters of this compound. |

Clinical Efficacy

Multiple randomized, double-blind, placebo-controlled trials have substantiated the analgesic and anti-inflammatory efficacy of the this compound topical patch for acute pain resulting from minor soft tissue injuries, such as sprains, strains, and contusions.[11][19]

A pooled analysis of data from two studies on acute ankle sprains showed that patients treated with the patch experienced a statistically significant reduction in pain on movement as early as 3 hours after the first application compared to placebo.[10] Over a 7-day period, the patch-treated group showed a mean pain reduction of 86% on a Visual Analog Scale (VAS), versus 73% for the placebo group.[10]

Another study on minor soft tissue injuries found that twice-daily treatment with the diclofenac patch resulted in a significantly greater reduction in mean pain scores compared to placebo.[11] The median time to pain resolution was also shortened by two days in the active treatment group.[11]

| Study Outcome | This compound Patch | Placebo Patch | p-value | Reference |

| Mean Pain Score Reduction (VAS) | Additional 18.2% reduction | - | 0.002 | [11] |

| Median Time to Pain Resolution | Shortened by 2 days | - | 0.007 | [11] |

| Investigator Global Assessment ("Good" or "Excellent") | 58% of patients | 49% of patients | 0.008 | [11] |

| Pain Reduction at 7 Days (Ankle Sprain) | 86% | 73% | <0.0001 | [10] |

| Table 2: Summary of Efficacy Data from Clinical Trials on Soft Tissue Injuries. |

Experimental Protocols

Clinical Trial Protocol: Efficacy in Acute Soft Tissue Injury

A representative experimental design to evaluate the efficacy of the this compound topical patch is a multicenter, randomized, double-blind, placebo-controlled study.

-

Patient Population: Adults (18-65 years) with a recent (within 7 days) minor soft tissue injury (e.g., sprain, strain, contusion) and a baseline pain score of ≥5 on a 10-point Visual Analog Scale (VAS).[11]

-

Randomization: Patients are randomly assigned to receive either the this compound 1.3% patch or a matching placebo patch.[11]

-

Treatment Protocol: Patches are applied twice daily (every 12 hours) to the injured area for a duration of 14 days or until pain resolution.[11]

-

Primary Efficacy Endpoint: The primary outcome is the mean change in pain score from baseline, as recorded by the patient on a VAS at specified intervals (e.g., at the time of each patch removal).[11]

-

Secondary Endpoints: These include time to pain resolution, investigator- and patient-assessed global response to therapy, and the incidence of adverse events.[11]

-

Statistical Analysis: Efficacy is analyzed by comparing the change in VAS scores between the treatment and placebo groups using appropriate statistical models, such as ANCOVA, with the baseline VAS score as a covariate.

In Vitro Protocol: COX Inhibition Assay

The COX inhibitory activity of diclofenac can be quantified using an in vitro enzyme immunoassay (EIA).

-

Objective: To determine the concentration of the drug that causes 50% inhibition (IC50) of COX-1 and COX-2 activity.

-

Methodology:

-

Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: Human whole blood or purified enzymes are incubated with various concentrations of diclofenac sodium.[20]

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Quantification: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA kit.[21]

-

Calculation: The percentage of COX inhibition is calculated relative to a control (no drug). IC50 values are determined by plotting inhibition percentage against drug concentration using logistic regression analysis.[20]

-

| Enzyme | Diclofenac IC50 (μM) | Reference Compound (Celecoxib) IC50 (μM) |

| COX-1 | Varies by assay (e.g., ~0.1-1.0) | ~7.6 |

| COX-2 | Varies by assay (e.g., ~0.01-0.1) | ~0.04 |

| Table 3: Representative IC50 Values for COX Inhibition. (Note: Absolute values can vary significantly between different assay systems).[5][7] |

Safety and Tolerability

A key advantage of the this compound topical patch is its favorable safety profile, which is largely due to its minimal systemic absorption.[1][18] Clinical trials have consistently shown that the patch is well-tolerated.[11][19]

The most frequently reported adverse events are localized, application-site reactions, such as pruritus (itching), dermatitis, and rash.[11][19] The incidence of these events is generally low and comparable between the active treatment and placebo groups. Systemic side effects, including gastrointestinal symptoms like nausea, are reported much less frequently than with oral NSAID therapy.[15][19]

| Adverse Event Type | This compound Patch | Placebo Patch | Reference |

| Application Site Reactions (e.g., pruritus, rash) | 7.9% | 5.8% | [11] |

| Gastrointestinal Symptoms (e.g., nausea) | Low and similar to placebo | Low | [19] |

| Table 4: Incidence of Common Adverse Events in Clinical Trials. |

Conclusion

This compound is a potent anti-inflammatory and analgesic agent. Its primary mechanism, the inhibition of COX-1 and COX-2 enzymes, effectively reduces the production of pain- and inflammation-mediating prostaglandins. The formulation as an epolamine salt in a topical patch allows for efficient transdermal delivery, achieving high concentrations in target tissues with minimal systemic exposure. This targeted approach provides significant pain relief for acute soft tissue injuries while offering a superior safety and tolerability profile compared to systemic NSAID administration. The robust body of clinical evidence supports its use as a first-line therapeutic option for localized musculoskeletal pain and inflammation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. ClinPGx [clinpgx.org]

- 8. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Diclofenac - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Analgesic efficacy and safety of the this compound topical patch 1.3% (DETP) in minor soft tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Topical this compound patch 1.3% for treatment of acute pain caused by soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. healthylife.com.au [healthylife.com.au]

- 16. dovepress.com [dovepress.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Review of the efficacy and tolerability of the this compound topical patch 1.3% in patients with acute pain due to soft tissue injuries - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Transdermal Absorption of Diclofenac Epolamine

Introduction

Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][3] Traditional oral administration of diclofenac can be associated with systemic side effects, particularly gastrointestinal events.[3] Topical delivery of diclofenac aims to provide localized therapeutic effects at the site of pain and inflammation while minimizing systemic exposure and associated risks.[3][4]

The diclofenac epolamine salt was specifically developed to enhance the drug's solubility and permeability through the skin.[3] Topical formulations, such as the 1.3% this compound patch, are designed to deliver the drug directly through the stratum corneum to underlying tissues.[2][3] This localized delivery results in high drug concentrations in the target tissues (e.g., skin and muscle) with very low plasma concentrations, thereby offering an effective and well-tolerated alternative for treating localized musculoskeletal conditions.[4][5][6]

Mechanism of Action & Transdermal Pathway

Upon topical application, this compound penetrates the skin layers to reach the underlying tissues where it exerts its therapeutic effect.[3] The primary mechanism is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[3] This reduction in prostaglandin levels alleviates local pain and inflammation.[3] The skin acts as a reservoir, allowing for sustained release of the drug into the target tissue, which is reflected by an apparently long plasma half-life (9-12 hours) after patch application compared to the short half-life (1-2 hours) after oral intake.[5]

Quantitative Data Summary

Transdermal delivery of this compound results in significantly different pharmacokinetic profiles compared to other formulations and routes of administration.

Table 1: Comparison of In Vitro Permeation Parameters of Different Diclofenac Formulations Across Pig Skin Over 24 Hours

| Formulation | Total Drug Released (%) | Flux (μg/cm²/h) | Lag Time (h) |

| This compound 1.3% Patch | 54.6% | Not Reported | Not Reported |

| Diclofenac Diethylamine 1% Gel | 38.2% | 39.9 ± 0.9 | 1.97 ± 0.02 |

| Diclofenac Solution | 34.4% | Not Reported | Not Reported |

| Data sourced from an in vitro study using pig skin on a static Franz diffusion cell.[7][8][9] |

Table 2: Pharmacokinetic Parameters of Diclofenac After Dermal Patch vs. Oral Administration in Pigs

| Parameter | Dermal Patch (1.3% Epolamine) | Oral Administration (50 mg) |

| Peak Plasma Conc. (Cmax) | 3.5 ng/mL | 9640 ng/mL |

| Peak Muscle Conc. (Cmax) | 879 ng/g | 1160 ng/g |

| Data sourced from an in vivo study in Yorkshire-Landrace pigs.[4][6][10] Muscle concentrations were measured in tissues directly beneath the patch application site. |

These studies demonstrate that the this compound patch leads to low systemic absorption but high penetration into underlying tissues.[4][6] Clinical studies in humans confirm these findings, with the systemic bioavailability from the patch being approximately 1% compared to oral intake, and steady-state plasma concentrations typically ranging from 1 to 3 ng/mL.[5]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol describes a general method for evaluating the transdermal permeation of diclofenac from a topical formulation.

Objective: To quantify the rate and extent of diclofenac permeation through a skin membrane in vitro.

Materials:

-

Vertical Franz diffusion cells (static or flow-through).[11][12]

-

Skin membrane (e.g., excised pig ear skin, human cadaver skin).[7][13]

-

Receptor solution (e.g., phosphate-buffered saline, PBS).[11][13]

-

This compound Patch or other formulation.

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.[7][11]

-

Standard laboratory equipment (magnetic stirrer, water bath, pipettes, vials).

Methodology:

-

Skin Membrane Preparation:

-

Thaw frozen skin at room temperature.

-

Cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

Visually inspect the skin for any imperfections or damage.

-

Equilibrate the skin in PBS for approximately 30 minutes before mounting.[13]

-

-

Franz Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[7]

-

Fill the receptor compartment with a known volume of receptor solution, ensuring no air bubbles are trapped beneath the skin.[13]

-

Place a small magnetic stir bar in the receptor compartment.[13]

-

Place the assembled cells in a water bath set to maintain a skin surface temperature of 32 ± 1 °C.[13]

-

-

Dosing and Sampling:

-

Apply the diclofenac formulation to the skin surface in the donor compartment. For a patch, cut a piece to fit the diffusion area.[7]

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 100-200 µL) from the receptor solution via the sampling arm.[7][11]

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.

-

Store samples at 4°C until analysis.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the cumulative amount of diclofenac permeated per unit area (μg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time.

-

Determine key permeation parameters:

-

Steady-State Flux (Jss): The slope of the linear portion of the cumulative permeation curve.

-

Lag Time (tL): The x-intercept of the linear portion of the curve.

-

-

Protocol 2: Quantification of Diclofenac by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of diclofenac in samples from in vitro permeation studies.

Objective: To develop and validate an HPLC method for the determination of diclofenac concentration.

Instrumentation & Conditions:

-

HPLC System: With UV-Vis or Photodiode Array (PDA) detector.[14]

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common example is 10mM ammonium acetate and acetonitrile (62:38% v/v) or methanol and 0.1% formic acid (75:25 v/v).[14][15]

-

Injection Volume: 20 - 100 µL.[15]

-

Run Time: Typically under 5 minutes.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of diclofenac of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Perform serial dilutions of the stock solution with the receptor solution (or mobile phase) to create a series of calibration standards (e.g., 0.2 - 3 µg/mL).[14]

-

-

Sample Preparation:

-

Samples from the permeation study may be injected directly if they are clean and fall within the calibration range. If necessary, perform dilutions with the receptor solution.

-

-

Calibration Curve Generation:

-

Inject the calibration standards into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be >0.999.[14]

-

-

Sample Analysis:

-

Inject the unknown samples from the permeation study.

-

Record the peak area for diclofenac.

-

Use the regression equation from the calibration curve to calculate the concentration of diclofenac in the unknown samples.

-

-

Method Validation:

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Topical this compound patch 1.3% for treatment of acute pain caused by soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Comparison of skin permeability for three diclofenac topical formulations: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. research.monash.edu [research.monash.edu]

- 13. Dermal Delivery of Diclofenac Sodium—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Diclofenac

These application notes provide detailed protocols and comparative data for the analytical quantification of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The methodologies outlined are essential for researchers, scientists, and professionals involved in drug development, quality control, and pharmacokinetic studies. The techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of diclofenac in pharmaceutical dosage forms and biological matrices.[1] It offers excellent separation, sensitivity, and reproducibility.

Experimental Protocol

a) Sample Preparation (Pharmaceutical Tablets)

-

Weigh and finely powder a representative number of diclofenac tablets.

-

Transfer a portion of the powder equivalent to 50 mg of diclofenac sodium into a 50 mL volumetric flask.[1]

-

Add approximately 30 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.[1]

-

Dilute the solution to the 50 mL mark with methanol to achieve a stock solution concentration of 1000 µg/mL.[1]

-

Centrifuge the resulting solution at 3000 rpm for 5 minutes.[1]

-

Filter the supernatant through a 0.45-µm filter.[1]

-

Perform further dilutions with the mobile phase to obtain a final working concentration within the calibration range (e.g., 50 µg/mL).[1]

b) Sample Preparation (Human Plasma)

-

To 200 µL of human plasma, add a known concentration of an internal standard (e.g., diclofenac-d4).[2]

-

Add 200 µL of 70% formic acid in water to the plasma sample and mix thoroughly to precipitate proteins.[2]

-

Alternatively, for protein precipitation, add 0.6 mL of methanol to 0.2 mL of plasma, vortex, and centrifuge.[3]

-

For solid-phase extraction (SPE), condition the SPE cartridge, load the pre-treated plasma sample, wash away interferences, and elute the analyte with an appropriate solvent.[2]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase before injection.[2]

c) Chromatographic Conditions

-

HPLC System: Waters 1525 binary pump or equivalent.[1]

-

Column: Symmetry C18 (4.6 mm × 150 mm, 3 µm) or Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm).[1][4]

-

Mobile Phase: A mixture of 0.05 M orthophosphoric acid (pH 2.0) and acetonitrile (35:65 v/v).[1][5] Alternatively, a mixture of acetonitrile and methanol (70:30, v/v) can be used.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.[7]

-

Run Time: Approximately 2-5 minutes.[1]

Workflow for HPLC Analysis

Caption: Workflow for the quantification of diclofenac using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of diclofenac in complex biological matrices like human plasma.[8][9]

Experimental Protocol

a) Sample Preparation (Human Plasma)

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of an internal standard spiking solution (e.g., diclofenac-13C6).[9]

-

Induce protein precipitation by adding 2 mL of acidified methanol (containing 5 mL of 25% HCl per 2.5 L).[9]

-

Vortex the mixture for 10 minutes at 1500 rpm.[9]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4 °C.[9]

-

Transfer 500 µL of the supernatant to an autosampler vial.[9]

-

Dilute with 200 µL of water and inject into the LC-MS/MS system.[9]